![molecular formula C8H16FNO2 B3163696 Ethyl 2-amino-4-fluoro-4-methylpentanoate CAS No. 885498-60-2](/img/structure/B3163696.png)
Ethyl 2-amino-4-fluoro-4-methylpentanoate
Overview
Description
Ethyl 2-amino-4-fluoro-4-methylpentanoate is a chemical compound . It is a leucine derivative .
Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-4-fluoro-4-methylpentanoate is C8H16FNO2 . The molecular weight is 177.22 . The InChI code is 1S/C8H16FNO2.ClH/c1-4-12-7 (11)6 (10)5-8 (2,3)9;/h6H,4-5,10H2,1-3H3;1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
Ethyl 2-amino-4-fluoro-4-methylpentanoate is a solid substance . It has a light yellow to yellow color . The storage temperature is -20°C for 3 years and 4°C for 2 years .Scientific Research Applications
Drug Development
The compound “Ethyl 2-amino-4-fluoro-4-methylpentanoate” is a type of 2-aminothiazole-based compound . 2-aminothiazole-based compounds have been associated with several biological activities, making them a characteristic structure in drug development . They have been found to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
Preparation of Other Compounds
The compound can also be used in the preparation of other compounds. For example, 2-Fluoro-4-methylaniline, which is used in the preparation of 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction, can be derived from it . It is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .
Mechanism of Action
Target of Action
Ethyl 2-amino-4-fluoro-4-methylpentanoate is a derivative of the amino acid leucine . Amino acids are the building blocks of proteins, and they play a crucial role in various biological processes. Leucine, in particular, is one of the nine essential amino acids that humans cannot synthesize and must obtain from dietary sources.
Mode of Action
As a leucine derivative, Ethyl 2-amino-4-fluoro-4-methylpentanoate may interact with the same targets as leucine. Leucine is known to influence the secretion of anabolic hormones, which are involved in muscle growth and repair . Therefore, Ethyl 2-amino-4-fluoro-4-methylpentanoate might also interact with these hormonal pathways, leading to changes in muscle growth and repair processes.
Biochemical Pathways
Leucine and its derivatives are known to play a role in the mTOR (mammalian target of rapamycin) signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . Therefore, Ethyl 2-amino-4-fluoro-4-methylpentanoate might also affect this pathway, leading to downstream effects on these cellular processes.
Result of Action
Based on its similarity to leucine, it may influence muscle growth and repair, as well as other processes regulated by the mtor signaling pathway .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-amino-4-fluoro-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEBOMLXSMSDDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310575 | |
Record name | 4-Fluoroleucine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-fluoro-4-methylpentanoate | |
CAS RN |
885498-60-2 | |
Record name | 4-Fluoroleucine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885498-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoroleucine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-4-fluoro-4-methylpentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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